2-(2-Ethylphenoxy)-5-methylaniline
Description
2-(2-Ethylphenoxy)-5-methylaniline is an aromatic amine characterized by a biphenyl ether backbone. The compound features an ethyl group at the 2-position of the phenoxy ring and a methyl group at the 5-position of the aniline ring.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
2-(2-ethylphenoxy)-5-methylaniline |
InChI |
InChI=1S/C15H17NO/c1-3-12-6-4-5-7-14(12)17-15-9-8-11(2)10-13(15)16/h4-10H,3,16H2,1-2H3 |
InChI Key |
SZPIOPBRFLLKLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OC2=C(C=C(C=C2)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects, molecular properties, and applications of compounds sharing structural similarities with 2-(2-Ethylphenoxy)-5-methylaniline.
Substituent Variations and Molecular Properties
*Calculated based on analogous structures.
Functional and Application Differences
- Bioactivity: The ethylphenoxy group in SR 59230A (3-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphth-1-yl]amino]-(2S)-2-propanol oxalate) demonstrates β3-adrenoceptor antagonism, suggesting that this compound could serve as a precursor for bioactive molecules . 5-(Ethylsulfonyl)-2-methoxyaniline is critical in vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor synthesis, highlighting the role of sulfonyl and methoxy groups in targeting kinases .
- 2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline (S8) () showcases the integration of heterocyclic motifs, which enhance stability and binding affinity in medicinal chemistry .
Hazard Profiles
- Compounds like 2-(2-isopropylphenoxy)-5-methylaniline and 2-(4-ethoxyphenoxy)-5-methylaniline are classified as irritants (Xi), necessitating careful handling .
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